molecular formula C19H20ClN3NaO6S B001087 CLOXACILLIN SODIUM MONOHYDRATE CAS No. 7081-44-9

CLOXACILLIN SODIUM MONOHYDRATE

Cat. No.: B001087
CAS No.: 7081-44-9
M. Wt: 476.9 g/mol
InChI Key: KNNWTOJBVOKDPC-VICXVTCVSA-N
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Mechanism of Action

Target of Action

Cloxacillin Sodium, also known as Cloxapen, primarily targets penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is vital for bacterial survival .

Mode of Action

Cloxacillin Sodium interacts with its targets, the PBPs, by binding to them . This binding inhibits the third and last stage of bacterial cell wall synthesis . It’s also suggested that Cloxacillin Sodium may interfere with an autolysin inhibitor, leading to cell lysis mediated by bacterial cell wall autolytic enzymes .

Biochemical Pathways

The primary biochemical pathway affected by Cloxacillin Sodium is the synthesis of the bacterial cell wall . By inhibiting this process, the drug prevents the bacteria from maintaining their structural integrity, leading to cell lysis . The initial interactions of the degrading agent with the antibiotic occur at the β-lactam and sulfide groups .

Pharmacokinetics

Cloxacillin Sodium exhibits a bioavailability ranging from 37 to 90% . It is primarily excreted through the kidneys and biliary system . The drug has a protein binding of 95% and an elimination half-life of 30 minutes to 1 hour .

Result of Action

The molecular and cellular effects of Cloxacillin Sodium’s action primarily involve the disruption of the bacterial cell wall synthesis . This disruption leads to cell lysis and the eventual death of the bacteria .

Action Environment

The action, efficacy, and stability of Cloxacillin Sodium can be influenced by various environmental factors. For instance, the presence of chloride ions in seawater can accelerate the degradation of the antibiotic . Conversely, the presence of urea and ammonium in hospital wastewater can retard the removal of this pharmaceutical .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of cloxacillin sodium involves the reaction between 6-aminopenicillanic acid and 3-o-chlorophenyl-5-methylisoxazole-4-carbonyl chloride. This reaction produces the sodium salt of 3-o-chlorophenyl-5-methyl-4-isoxazolylpenicillin . The crystallization preparation method involves stirring a sodium isooctoate-alcohol solution with cloxacillin acid solution at a temperature of 5-25°C, followed by solventing-out crystallization using an ester or ether solventing-out agent .

Industrial Production Methods

In industrial settings, cloxacillin sodium is produced by reacting 6-aminopenicillanic acid with sodium hydroxide to generate 6-aminopenicillanic acid sodium. This is followed by a condensation reaction with o-chloroacyl chloride, acidification with dilute sulfuric acid, and the addition of a salt-forming agent such as sodium isooctanoate .

Chemical Reactions Analysis

Types of Reactions

Cloxacillin sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various degradation products, which are typically analyzed using chromatographic methods .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cloxacillin sodium is unique due to its chlorinated derivative structure, which enhances its resistance to beta-lactamase enzymes. This makes it particularly effective against beta-lactamase-producing staphylococci, setting it apart from other penicillins .

Properties

CAS No.

7081-44-9

Molecular Formula

C19H20ClN3NaO6S

Molecular Weight

476.9 g/mol

IUPAC Name

(2S,5R,6R)-6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C19H18ClN3O5S.Na.H2O/c1-8-11(12(22-28-8)9-6-4-5-7-10(9)20)15(24)21-13-16(25)23-14(18(26)27)19(2,3)29-17(13)23;;/h4-7,13-14,17H,1-3H3,(H,21,24)(H,26,27);;1H2/t13-,14+,17-;;/m1../s1

InChI Key

KNNWTOJBVOKDPC-VICXVTCVSA-N

SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].O.[Na+]

Isomeric SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.O.[Na]

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.O.[Na]

7081-44-9
642-78-4

physical_description

Solid

Pictograms

Irritant; Health Hazard

solubility

WHITE, CRYSTALLINE POWDER;  SOL IN ALCOHOL;  SLIGHTLY SOL IN ACETONE, CHLOROFORM;  AQ SOLN IS ALKALINE;  DECOMP BETWEEN 170 °C & 173 °C;  ODORLESS;  BITTER TASTE /MONOHYDRATE/
5.32e-02 g/L

Synonyms

Chloroxacillin
Cloxacillin
Cloxacillin Sodium
Cloxacillin, Sodium
Sodium Cloxacillin
Sodium, Cloxacillin
Syntarpen
Tegopen

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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